molecular formula C15H26O B191965 cis-Nerolidol CAS No. 3790-78-1

cis-Nerolidol

Cat. No. B191965
CAS RN: 3790-78-1
M. Wt: 222.37 g/mol
InChI Key: FQTLCLSUCSAZDY-KAMYIIQDSA-N
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Patent
US05344850

Procedure details

Nerolidol [compound (5) (manufactured by Takasago International Corporation] to be used as a starting material was subjected to Carroll reaction using acetoacetate in accordance with the method of W. Kimel et al. [J. Org. Chem., 23(2), pp. 153-157 (1958)] to give 6,10,14-trimethyl-5,9,13-pentadecatrien-2-one [compound (6)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound ( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]([CH2:6][CH2:7][CH:8]=[C:9]([CH2:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:10])([CH:4]=[CH2:5])[CH3:3].C([O-])(=O)[CH2:18][C:19]([CH3:21])=[O:20]>>[CH3:3][C:2]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:10])[CH2:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15])=[CH:4][CH2:5][CH2:18][C:19](=[O:20])[CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)(C=C)CCC=C(C)CCC=C(C)C
Step Two
Name
compound ( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to Carroll reaction

Outcomes

Product
Name
Type
product
Smiles
CC(=CCCC(C)=O)CCC=C(CCC=C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.